molecular formula C9H9FO3 B059486 2-(2-Fluoro-5-methoxyphenyl)acetic acid CAS No. 798563-50-5

2-(2-Fluoro-5-methoxyphenyl)acetic acid

Cat. No. B059486
M. Wt: 184.16 g/mol
InChI Key: FQQPGAGVFVTCDB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related fluorinated and methoxylated phenylacetic acids often involves multi-step reactions including amidation, etherification, and hydrolysis processes. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid illustrates a complex process involving starting materials like p-Methylaniline and chloroacetic chloride, leading to the target compound through a series of chemical transformations (Liu Ying-xiang, 2007). Such methodologies could be adapted for the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve the desired fluorinated and methoxylated phenylacetic acid derivative.

Molecular Structure Analysis The molecular structure of compounds similar to 2-(2-Fluoro-5-methoxyphenyl)acetic acid often features significant interactions that influence their crystalline arrangement and stability. For example, 2-Amino-2-(2-fluorophenyl)acetic acid showcases how the planar structure of the acetate anion with a fluorophenyl group attached can form hydrogen bonds in its crystal structure, demonstrating the structural implications of fluorination on molecular conformation and intermolecular interactions (J. Burns & E. Hagaman, 1993).

Scientific Research Applications

Synthesis and Intermediate Applications

2-(2-Fluoro-5-methoxyphenyl)acetic acid plays a critical role as an intermediate in the synthesis of various compounds. For example, in the context of pharmaceutical manufacturing, derivatives of this compound serve as key intermediates. Specifically, 2-Fluoro-4-bromobiphenyl, a related compound, is a pivotal intermediate for producing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis process for such intermediates often involves cross-coupling reactions and diazotization, highlighting the compound's significance in facilitating complex chemical transformations with applications in drug development and manufacturing (Qiu et al., 2009).

Role in Cancer Treatment Research

The compound's relevance extends to oncology, where fluorinated derivatives, such as those related to 5-fluorouracil (5-FU), have been explored for their therapeutic potential. Fluorinated pyrimidines are critical in treating various cancers due to their ability to interfere with nucleic acid synthesis. Research into fluorine chemistry has contributed to more precise uses of these compounds in cancer therapy, offering insights into their synthesis, including the incorporation of radioactive and stable isotopes for studying metabolism and biodistribution. These studies underscore the broader applications of 2-(2-Fluoro-5-methoxyphenyl)acetic acid and its derivatives in developing advanced cancer treatment strategies (Gmeiner, 2020).

Environmental and Biological Applications

The environmental impact and biological applications of related fluorophores have also been a subject of study. For instance, fluorophores, which can include derivatives of the compound , have been investigated for their potential toxicity and utility in molecular imaging. This research is crucial for ensuring the safe application of these compounds in vivo for cancer diagnosis and other medical purposes. The exploration of fluorophores' biocompatibility and environmental effects reflects the compound's broader relevance beyond pharmaceuticals, encompassing fields like medical imaging and environmental science (Alford et al., 2009).

properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQPGAGVFVTCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610291
Record name (2-Fluoro-5-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-5-methoxyphenyl)acetic acid

CAS RN

798563-50-5
Record name (2-Fluoro-5-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 2-(2-fluoro-5-methoxyphenyl)acetonitrile (200 mg, 1.0 mmol) and sodium hydroxide (81.5 mg, 2.0 mmol) in water was stirred at 100 degree for 8 h. The reaction mixture was evaporated under reduced pressure to get the crude product for the next step without further purification. LC-MS: m/z (M−H)=183.2
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
81.5 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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